molecular formula C12H15NO B051056 6-Phenylazepan-2-one CAS No. 112093-43-3

6-Phenylazepan-2-one

Cat. No.: B051056
CAS No.: 112093-43-3
M. Wt: 189.25 g/mol
InChI Key: TZSJOWXUDDXVPW-UHFFFAOYSA-N
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Description

6-Phenylazepan-2-one is an organic compound with the molecular formula C12H15NO It belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by a phenyl group attached to the sixth position of the azepan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylazepan-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of phenylacetonitrile with a suitable amine under acidic conditions can lead to the formation of the azepanone ring. Another method involves the reduction of 6-phenylhexanenitrile followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazepanone oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Phenylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenylazepan-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or as a synthetic intermediate.

Comparison with Similar Compounds

    2-Phenylazepane: Similar in structure but lacks the carbonyl group present in 6-Phenylazepan-2-one.

    6-Pentyl-2H-pyran-2-one: Another lactam with different substituents and applications.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenyl group and lactam ring make it a versatile compound in various fields of research.

Properties

IUPAC Name

6-phenylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJOWXUDDXVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509329
Record name 6-Phenylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112093-43-3
Record name 6-Phenylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27.6 ml of diphenylphosphoryl azide and then 37.5 ml of N-methylmorpholine were added to 260 ml of dimethylformamide containing 26.0 g of 6-amino-5-phenylhexanoic acid hydrochloride [prepared as described in step (c) above] in an ice-bath. The reaction mixture was stirred for 3.5 hours at room temperature, and then dissolved in 0.5 liter of ethyl acetate and 0.5 liter of water. The ethyl acetate layer was separated, washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was subjected to silica gel column chromatography using a 2:1 by volume mixture of ethyl acetate and methylene chloride as eluent, to give 4.0 g of the title compound as crystals, melting at 153.5°-154.5° C. (with decomposition).
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
6-amino-5-phenylhexanoic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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